N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It is categorized as a precursor in the synthesis of various synthetic cannabinoids . The compound is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 . This indicates the presence of 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular weight of 289.3 . The compound is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and ethanol (3 mg/ml) .Scientific Research Applications
Monoamine Oxidase B Inhibitors
Indazole- and indole-carboxamides, including derivatives similar to "N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide," have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant selectivity towards MAO-B over MAO-A, indicating their potential for therapeutic use in conditions like Parkinson's disease. The study conducted by Tzvetkov et al. (2014) highlights the synthesis and efficacy of these compounds, providing insights into their interaction with the enzyme binding site through computational docking studies (Tzvetkov et al., 2014).
Synthesis and Transformations
El’chaninov et al. (2018) explored the synthesis and transformations of indazole derivatives, focusing on the N-methylation of 5-nitro-1H-indazole and subsequent reactions leading to various compounds. This study contributes to the chemical knowledge on indazole modifications and potential applications of these derivatives in further pharmacological research (El’chaninov et al., 2018).
Antispermatogenic Agents
Corsi and Palazzo (1976) investigated halogenated 1-benzylindazole-3-carboxylic acids and related derivatives for their antispermatogenic activity. Among the synthesized compounds, certain derivatives demonstrated potent activity, suggesting the potential of indazole-based compounds in the development of new contraceptives or treatments for diseases related to spermatogenesis (Corsi & Palazzo, 1976).
In Vitro Antimicrobial Activity
Pandya et al. (2019) synthesized a library of compounds and evaluated their in vitro antibacterial, antifungal, and antimycobacterial activities. The study demonstrates the potential of indazole derivatives in combating various microbial infections, with certain compounds showing superior activity compared to standard drugs (Pandya et al., 2019).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4OS/c1-19-8-9-20(2)23(16-19)32-25-17-24(28-18-29-25)30-14-11-22(12-15-30)26(31)27-13-10-21-6-4-3-5-7-21/h6,8-9,16-18,22H,3-5,7,10-15H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCPGICOBLDFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.